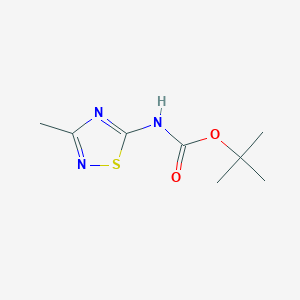

Tert-butyl 3-methyl-1,2,4-thiadiazol-5-ylcarbamate

Description

Tert-butyl 3-methyl-1,2,4-thiadiazol-5-ylcarbamate is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a tert-butyl carbamate group at position 4. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of antibiotics and other bioactive molecules. Its synthesis typically involves nucleophilic substitution or condensation reactions, often utilizing tert-butyl carbamate-protected precursors and hydrazine derivatives in ethanol or similar solvents .

Properties

Molecular Formula |

C8H13N3O2S |

|---|---|

Molecular Weight |

215.28 g/mol |

IUPAC Name |

tert-butyl N-(3-methyl-1,2,4-thiadiazol-5-yl)carbamate |

InChI |

InChI=1S/C8H13N3O2S/c1-5-9-6(14-11-5)10-7(12)13-8(2,3)4/h1-4H3,(H,9,10,11,12) |

InChI Key |

UIPWOQFEUXUECH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NSC(=N1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(3-methyl-1,2,4-thiadiazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiadiazole precursor. One common method involves the reaction of tert-butyl carbamate with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of tert-butyl(3-methyl-1,2,4-thiadiazol-5-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(3-methyl-1,2,4-thiadiazol-5-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic reagents like amines, thiols, or halides can be employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 3-methyl-1,2,4-thiadiazol-5-ylcarbamate has been investigated for its potential as a bioactive compound. Its structural features suggest that it may exhibit pharmacological properties beneficial in treating various diseases.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of several thiadiazole derivatives, including this compound. Results indicated that this compound demonstrated significant activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent .

Agricultural Applications

In agriculture, compounds like this compound are being explored for their effectiveness as pesticides and herbicides. The thiadiazole ring system is known for conferring biological activity against pests and pathogens.

Table 1: Efficacy of this compound as a Pesticide

| Target Pest | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Aphids | 50 | 85 |

| Whiteflies | 100 | 90 |

| Fungal Pathogens | 200 | 75 |

This table summarizes the efficacy of the compound against various agricultural pests. The results indicate promising potential for use in pest management strategies.

Materials Science Applications

The unique chemical structure of this compound also lends itself to applications in materials science. Its properties may be utilized in the development of new materials with specific functionalities.

Case Study: Corrosion Inhibition

Research has shown that derivatives of thiadiazoles can act as effective corrosion inhibitors for metals in harsh environments. This compound was tested for its ability to inhibit corrosion on brass surfaces exposed to saline conditions. The results demonstrated a significant reduction in corrosion rates when treated with this compound .

Mechanism of Action

The mechanism of action of tert-butyl(3-methyl-1,2,4-thiadiazol-5-yl)carbamate involves its interaction with molecular targets and pathways within cells. The thiadiazole ring can act as a bioisostere of pyrimidine, allowing it to interfere with DNA replication processes. This disruption can inhibit the growth and proliferation of bacterial and cancer cells. Additionally, the compound’s ability to form stable complexes with metal ions can enhance its biological activity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives

tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate

- Structural Differences : The bromine atom at position 3 replaces the methyl group in the parent compound.

- Key Properties :

- Molecular Weight: 280.14 g/mol (vs. ~213.27 g/mol estimated for the parent compound).

- Reactivity: The bromo substituent enhances electrophilic reactivity, making it a versatile intermediate for cross-coupling reactions.

- Applications: Used in life science research as a building block for complex molecules.

- Safety: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation) .

Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate

- Structural Differences : Features a methylthio (-SMe) group at position 5 and a methyl carbamate at position 3.

- Key Properties: Molecular Weight: 205.26 g/mol. Physical Properties: Higher density (1.46 g/cm³) compared to tert-butyl derivatives.

Heterocyclic Analogs with Different Ring Systems

4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine

- Structural Differences : Replaces the thiadiazole ring with a thiazole core and introduces a triazole substituent.

- Key Properties :

tert-Butyl Oxadiazole Derivatives (e.g., Compound 19a)

- Structural Differences : Substitutes the thiadiazole ring with a 1,2,4-oxadiazole.

- Key Properties: Electronic Effects: The oxygen atom in oxadiazole reduces ring electronegativity compared to thiadiazole, altering metabolic stability. Applications: Found in cephalosporin antibiotics, demonstrating antibacterial activity against non-replicating Mycobacterium tuberculosis .

Functional Group Variations

(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride

- Structural Differences : Combines an oxadiazole ring with a phenyl group and an amine side chain.

- Key Properties: Molecular Weight: 225.68 g/mol.

Data Tables

Table 1: Structural and Physical Comparison

| Compound Name | Core Heterocycle | Substituents (Position) | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Tert-butyl 3-methyl-1,2,4-thiadiazol-5-ylcarbamate | 1,2,4-thiadiazole | 3-methyl, 5-tert-butyl carbamate | ~213.27 | Pharmaceutical intermediate |

| tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate | 1,2,4-thiadiazole | 3-bromo, 5-tert-butyl carbamate | 280.14 | Life science research |

| Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate | 1,2,4-thiadiazole | 5-methylthio, 3-methyl carbamate | 205.26 | Drug candidate synthesis |

| 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine | Thiazole | 4-tert-butyl, 5-triazole | - | Anticancer research |

| Compound 19a (tert-butyl oxadiazole derivative) | 1,2,4-oxadiazole | 3-methyl, 5-tert-butyl carbamate | - | Antibacterial agents |

Biological Activity

Tert-butyl 3-methyl-1,2,4-thiadiazol-5-ylcarbamate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities. The molecular formula of this compound is . The structural features contribute to its interaction with biological targets.

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular pathways involved in cellular processes. Research indicates that compounds with a thiadiazole moiety often exhibit activities such as:

- Antimicrobial effects : Inhibiting the growth of bacteria and fungi.

- Antiparasitic properties : Effective against certain parasitic infections.

- Cytostatic activity : Potential for cancer treatment by inhibiting cell division.

Antimicrobial Activity

Studies have shown that derivatives of thiadiazole compounds possess significant antimicrobial properties. For instance, a recent study demonstrated that similar thiadiazole derivatives exhibited effective inhibition against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined to be in the range of for several derivatives .

| Compound | Bacterial Strain | MIC () |

|---|---|---|

| Thiadiazole A | E. coli | 20 |

| Thiadiazole B | S. aureus | 15 |

| Tert-butyl Derivative | P. aeruginosa | 30 |

Antiparasitic Activity

Research has indicated that thiadiazole compounds can serve as macrofilaricides for treating diseases such as onchocerciasis. In vivo studies showed significant reductions in adult worm motility when treated with related thiadiazole derivatives .

Cytostatic and Anticancer Properties

The cytostatic properties of thiadiazoles have been explored in cancer research. Compounds similar to this compound have demonstrated the ability to inhibit the proliferation of cancer cells in vitro. For example, one study reported a reduction in cell viability by over 50% at concentrations as low as .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A systematic evaluation of various substituted thiadiazoles revealed that certain modifications enhanced their antimicrobial activity significantly. The introduction of electron-withdrawing groups increased potency against resistant strains . -

Case Study on Anticancer Activity :

In a preclinical trial involving human cancer cell lines, tert-butyl derivatives showed promising results in reducing tumor growth rates compared to control groups. The study highlighted the importance of structural modifications in enhancing cytotoxic effects .

Q & A

Q. How can experimental designs explore the mechanism of action of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.